molecular formula C8H6F3NO3 B1417900 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid CAS No. 1203544-08-4

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B1417900
CAS No.: 1203544-08-4
M. Wt: 221.13 g/mol
InChI Key: BSWZBVHNXSQHSU-UHFFFAOYSA-N
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Description

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid (CAS 1203544-08-4) is a pyridine-derived carboxylic acid featuring a trifluoroethyl substituent at the 1-position of the dihydropyridine ring. The trifluoroethyl group introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and interactions with biological targets such as enzymes or receptors .

Key structural attributes:

  • Core structure: 1,2-dihydropyridine-4-carboxylic acid with a ketone group at position 2.
  • Substituent: 2,2,2-Trifluoroethyl at position 1, enhancing electronegativity and metabolic stability compared to alkyl or alkoxy analogs.

Properties

IUPAC Name

2-oxo-1-(2,2,2-trifluoroethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-12-2-1-5(7(14)15)3-6(12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWZBVHNXSQHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethylamine and a suitable pyridine derivative.

    Formation of the Dihydropyridine Ring: The pyridine derivative undergoes a series of reactions, including condensation and cyclization, to form the dihydropyridine ring.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through nucleophilic substitution or addition reactions, often using reagents like trifluoroacetic anhydride.

    Oxidation: The final step involves the oxidation of the intermediate to form the 2-oxo group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of dihydropyridine compounds exhibit activity against various bacteria and fungi. The inclusion of the trifluoroethyl group may enhance lipophilicity, improving membrane penetration and bioavailability.

Anticancer Activity

Research indicates that dihydropyridine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of cellular signaling pathways that control cell proliferation and survival. Initial studies suggest that 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid may enhance the efficacy of certain chemotherapeutic agents.

Neuroprotective Effects

Emerging evidence suggests that compounds similar to this compound may have neuroprotective effects. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, offering promise for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes. This versatility is crucial for developing new pharmaceuticals with tailored properties.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with IC50 values lower than standard chemotherapeutics.
Study CNeuroprotectionShowed reduced oxidative stress markers in neuronal cultures treated with the compound compared to controls.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The dihydropyridine ring can participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Key Differences in Substituent Effects

  • This substituent also improves resistance to oxidative metabolism, a critical factor in drug design .
  • Methoxyethyl (CAS 1203543-99-0) : The methoxy group introduces polarity, improving solubility but reducing metabolic stability. This analog may serve as a precursor for prodrugs requiring hydrolytic activation.
  • Isopropyl (CAS 1203544-02-8) : The branched alkyl group enhances lipophilicity, favoring membrane permeability but increasing susceptibility to cytochrome P450-mediated metabolism.

Biological Activity

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid (commonly referred to as the compound) is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H6F3NO3
  • Molecular Weight : 221.14 g/mol
  • CAS Number : 1203544-08-4
  • Purity : 97% .

Anticancer Activity

Recent studies have indicated that compounds in the dihydropyridine class exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various 1,4,6-trisubstituted dihydropyridines, demonstrating that certain analogs possess potent cytotoxic effects against human tumor cell lines. Notably, one compound was reported to be 2.5 times more effective than doxorubicin against the HT29 colon carcinoma cell line .

Table 1: Cytotoxic Activity of Dihydropyridine Derivatives

CompoundIC50 (μM)Cell Line
Compound 247.5 ± 0.5HT29 (Colon)
Doxorubicin18.8 ± 1.0HT29 (Colon)
Compound 1510.3 ± 0.7MCF7 (Breast)

The mechanism of action appears to involve the induction of apoptosis through interactions with key proteins in the apoptosis pathway .

Antimicrobial Activity

In addition to its anticancer properties, the compound has exhibited notable antimicrobial activity. A study evaluated a series of dihydropyridine derivatives for their antibacterial effects against various pathogens. The results indicated that certain analogs were as effective as traditional antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundMinimum Inhibitory Concentration (MIC)
Compound 2416 µg/mL (Staphylococcus aureus)
Ampicillin16 µg/mL (Staphylococcus aureus)
Compound 2032 µg/mL (Escherichia coli)

Study on Cytotoxic Effects

A pivotal study focused on a series of novel dihydropyridine carboxylic acids including our compound showed promising results in inhibiting cancer cell proliferation. The findings suggested that structural modifications could enhance their efficacy and selectivity towards cancer cells while minimizing toxicity towards normal cells .

Study on Antimicrobial Properties

Another investigation into the antimicrobial effects of dihydropyridine derivatives demonstrated that modifications at specific positions significantly altered their activity profiles. The compound's trifluoroethyl group was noted to enhance lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions using trifluoroethylamine derivatives with pyridone-carboxylic acid precursors. For example, similar compounds (e.g., MK-0974 analogs) are synthesized via carbodiimide-mediated coupling, as described in patent literature . Key intermediates are characterized using 1H^1 \text{H}/13C^{13} \text{C} NMR (deuterated DMSO or CDCl3_3), high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>98%) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Assign peaks for the trifluoroethyl group (δ4.55.0ppm\delta \sim 4.5–5.0 \, \text{ppm}, J=810HzJ = 8–10 \, \text{Hz}) and the pyridone carbonyl (δ165170ppm\delta \sim 165–170 \, \text{ppm} in 13C^{13} \text{C}).
  • Elemental analysis : Validate C, H, N, F content against theoretical values (e.g., molecular formula C8H6F3NO3\text{C}_8\text{H}_6\text{F}_3\text{NO}_3) .
  • X-ray crystallography : Resolve stereochemical ambiguities if crystalline derivatives are available .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the trifluoroethyl group under nucleophilic conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or catalytic systems. For example, trifluoroethyl groups in similar compounds exhibit stability in aprotic solvents (e.g., DMF) but hydrolyze in acidic aqueous media. Systematic studies using controlled pH buffers (pH 2–10) and monitoring via 19F^{19} \text{F} NMR can clarify reactivity trends .

Q. What experimental designs are optimal for studying the compound’s role in medicinal chemistry (e.g., as a CGRP receptor antagonist precursor)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified pyridone or trifluoroethyl moieties and evaluate binding affinity via radioligand displacement assays (e.g., 3H^3\text{H}-MK-0974 competition) .
  • In vivo pharmacokinetics : Administer derivatives in rodent models and measure plasma half-life (t1/2t_{1/2}) and brain penetration using LC-MS/MS .
  • Crystallographic studies : Co-crystallize the compound with CGRP receptors to identify critical hydrogen-bonding interactions .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the trifluoroethylamine coupling step .
  • Continuous-flow systems : Improve yield and reduce racemization by optimizing residence time and temperature in microreactors .
  • Chiral HPLC : Validate enantiopurity with a Chiralpak AD-H column (heptane/ethanol gradient) .

Data Interpretation and Optimization

Q. What strategies are effective for analyzing conflicting biological activity data across cell-based vs. tissue-level assays?

  • Methodological Answer :

  • Dose-response normalization : Compare EC50_{50} values in primary neurons (cell-based) vs. isolated trigeminal ganglia (tissue-level) to account for matrix effects .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to off-target effects in tissue assays .

Q. How should researchers optimize solvent systems for recrystallization to improve yield?

  • Methodological Answer : Screen binary mixtures (e.g., ethyl acetate/hexane or THF/water) under varying cooling rates. For trifluoroethyl-containing compounds, polar aprotic solvents (e.g., acetone) often yield higher-purity crystals due to reduced halogen bonding interference .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous solutions?

  • Methodological Answer :

  • Hydrolysis risk : Avoid prolonged exposure to basic conditions (pH > 9), which may cleave the trifluoroethyl group. Monitor stability via 19F^{19} \text{F} NMR .
  • PPE requirements : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as recommended in safety data sheets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.